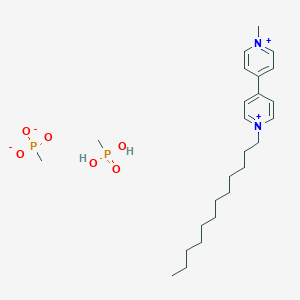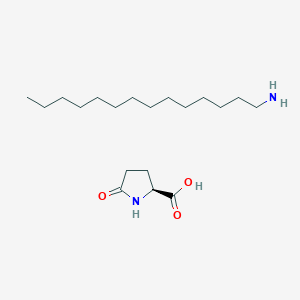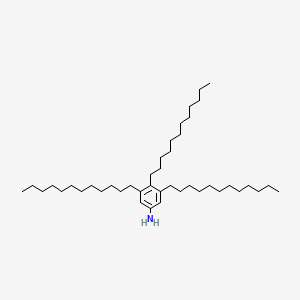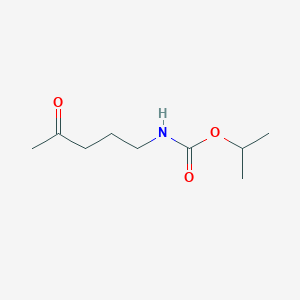
Propan-2-yl (4-oxopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-oxopentyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group. Carbamates are a class of organic compounds derived from carbamic acid. They are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.
化学反応の分析
Types of Reactions
Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.
科学的研究の応用
Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Carbamates are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Some carbamates are explored for their therapeutic potential, such as in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.
類似化合物との比較
Similar Compounds
Similar compounds to propan-2-yl (4-oxopentyl)carbamate include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share a common carbamate functional group but differ in their alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
648928-81-8 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
propan-2-yl N-(4-oxopentyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
InChIキー |
GDFJYICKIGZYTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NCCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
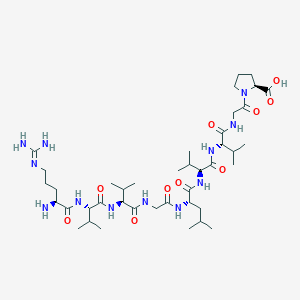


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
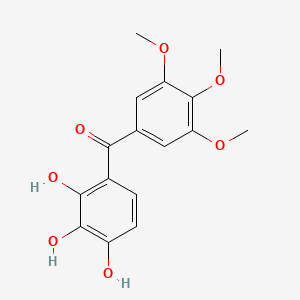
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
